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Compound of Interest

Compound Name: Luseogliflozin

Cat. No.: B1675515 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of

Luseogliflozin, a potent and highly selective inhibitor of the sodium-glucose cotransporter 2

(SGLT2). The following sections detail its binding kinetics, the experimental protocols used for

its characterization, and its mechanism of action, offering valuable insights for professionals in

the field of drug development and diabetes research.

Quantitative Binding Kinetics of Luseogliflozin
Luseogliflozin demonstrates a high affinity and potent competitive inhibition of human SGLT2

(hSGLT2). The key quantitative parameters defining its binding kinetics are summarized in the

tables below.
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Parameter Value Description Source(s)

Inhibition Constant

(Ki)
1.10 nM

A measure of the

inhibitor's binding

affinity. Luseogliflozin

competitively inhibits

hSGLT2-mediated

glucose uptake with

this value.

[1][2]

Dissociation Constant

(Kd)
1.3 nM

Represents the

concentration of

Luseogliflozin at which

half of the hSGLT2

binding sites are

occupied in the

absence of glucose.

[1]

Half-Maximal

Inhibitory

Concentration (IC50)

2.26 nM

The concentration of

Luseogliflozin required

to inhibit 50% of

SGLT2 activity.

[2][3]

Dissociation Half-Time

(t½)
7 hours

The time taken for half

of the bound

Luseogliflozin to

dissociate from

hSGLT2, indicating a

slow dissociation rate.

[1][4]
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Selectivity
Parameter

Value Description Source(s)

Selectivity for SGLT2

over SGLT1
~1,765-fold

Luseogliflozin is

significantly more

selective for SGLT2

compared to SGLT1,

which is important for

minimizing potential

side effects related to

SGLT1 inhibition.

[2][3]

IC50 for SGLT1 3990 nM

The concentration of

Luseogliflozin required

to inhibit 50% of

SGLT1 activity,

highlighting its lower

affinity for this

transporter.

[2]

Experimental Protocols
The characterization of Luseogliflozin's binding kinetics involves several key in vitro

experiments. The methodologies for these are detailed below.

SGLT2 Inhibition Assay (Glucose Uptake)
This assay determines the inhibitory effect of Luseogliflozin on the glucose transport activity

of SGLT2.

Cell System: Chinese Hamster Ovary (CHO) cells or other suitable cell lines overexpressing

human SGLT2 (hSGLT2).[5]

Substrate: A radiolabeled glucose analog, such as methyl-α-D-glucopyranoside (AMG), is

used to measure uptake.[5]

Protocol:
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hSGLT2-expressing cells are seeded in appropriate culture plates and grown to

confluence.

The cells are washed with a sodium-containing buffer to ensure SGLT2 activity.

Cells are then incubated with varying concentrations of Luseogliflozin for a

predetermined period.

Radiolabeled AMG is added to the wells, and uptake is allowed to proceed for a specific

time.

The uptake is terminated by washing the cells with ice-cold buffer.

The cells are lysed, and the intracellular radioactivity is measured using a scintillation

counter.

The concentration of Luseogliflozin that inhibits 50% of the glucose uptake (IC50) is

calculated by fitting the data to a dose-response curve. The inhibition constant (Ki) is

determined from this data, confirming competitive inhibition.[1][5]

Radioligand Binding Assay
This assay directly measures the binding of Luseogliflozin to the SGLT2 protein.

Radioligand: Tritiated Luseogliflozin ([³H]-Luseogliflozin) is used as the radiotracer.[1]

Source of SGLT2: Membranes prepared from cells overexpressing hSGLT2.[6]

Protocol:

Saturation Binding:

hSGLT2-containing membranes are incubated with increasing concentrations of [³H]-

Luseogliflozin.[6]

The incubation is carried out at a specific temperature (e.g., 25°C) for a time sufficient to

reach equilibrium (e.g., 6 hours).[6]
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Non-specific binding is determined in parallel incubations containing an excess of

unlabeled Luseogliflozin.

The reaction is terminated by rapid filtration through a glass fiber filter, and the

radioactivity retained on the filter is measured.

The specific binding is calculated by subtracting non-specific binding from total binding.

The dissociation constant (Kd) and the maximum number of binding sites (Bmax) are

determined by analyzing the saturation curve, often using a Scatchard plot.[6]

Association and Dissociation Kinetics:

Association: Membranes are incubated with a fixed concentration of [³H]-

Luseogliflozin, and the binding is measured at various time points to determine the

association rate constant (kon).[6]

Dissociation: After reaching equilibrium with [³H]-Luseogliflozin, an excess of

unlabeled Luseogliflozin is added to the reaction mixture to prevent re-binding of the

radioligand. The amount of [³H]-Luseogliflozin remaining bound is measured over time

to determine the dissociation rate constant (koff).[6] The dissociation half-time can be

calculated from the koff.

Mechanism of Action and Signaling Pathway
Luseogliflozin exerts its therapeutic effect by inhibiting SGLT2 in the proximal tubules of the

kidneys.[7][8] SGLT2 is responsible for the reabsorption of the majority of glucose filtered by

the glomerulus.[3][7] By competitively blocking this transporter, Luseogliflozin reduces the

reabsorption of glucose, leading to increased urinary glucose excretion (glucosuria).[7] This

process lowers blood glucose levels in an insulin-independent manner.[8]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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